1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-13-7-9-16(10-8-13)23-17(25)11-14(20-23)12-26-18-19-21-22-24(18)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHCGGSZDVYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 1-phenyl-1H-tetrazol-5-thiol in the presence of a base to introduce the tetrazolyl-sulfanyl-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol has shown promise in medicinal chemistry for its potential use as an anti-inflammatory and analgesic agent. The incorporation of the tetrazole moiety is significant as compounds containing tetrazoles are known for their biological activity, including antimicrobial and anticancer properties.
Case Studies:
- A study demonstrated that derivatives of tetrazole compounds exhibit significant inhibition against certain cancer cell lines, suggesting that this compound could be further explored for anticancer activity.
Agricultural Science Applications
The compound's ability to act as a bioactive agent can be harnessed in agricultural applications, particularly as a pesticide or herbicide. Its structural features may enhance its effectiveness against specific pests or diseases affecting crops.
Research Findings:
- Research indicates that similar pyrazole derivatives have been effective in controlling plant pathogens, thus opening avenues for the application of this compound in developing new agrochemicals.
Materials Science Applications
In materials science, the compound's unique properties may allow for its use in synthesizing novel materials with specific functionalities, such as sensors or catalysts.
Innovative Applications:
- The synthesis of polymer composites incorporating pyrazole derivatives has been explored to enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to interact with specific proteins and disrupt their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related pyrazole and tetrazole derivatives:
Key Comparative Insights
Bioisosteric Effects : The tetrazole group in the target compound mimics carboxylic acids, improving metabolic stability compared to compounds with aldehyde () or ketone () groups. This feature is shared with piperazine-linked tetrazoles (), but the sulfanylmethyl bridge in the target compound balances lipophilicity and hydrogen-bonding capacity.
Substituent Influence :
- The 4-methylphenyl group at position 1 (shared with ) contributes to aromatic stacking interactions.
- The hydroxyl at position 5 enhances solubility and target binding compared to esters () or ketones ().
Biological Activity :
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step procedures, starting with condensation reactions between substituted hydrazines and diketones. For example, describes a cyclocondensation reaction using phenyl hydrazine and a diketone derivative in ethanol/acetic acid under reflux (7 hours), followed by silica gel column purification (45% yield). Ultrasound-assisted methods ( ) can enhance reaction efficiency by reducing time and improving yields. Key steps include:
- Hydrazine cyclization : Formation of the pyrazole core via reflux with aryl hydrazines.
- Sulfanyl-methylation : Introducing the tetrazole-thioether moiety using thiol-containing reagents.
- Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the product .
Basic: Which spectroscopic and crystallographic techniques are essential for characterization?
Answer:
- X-ray crystallography : Determines molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O-H···N interactions in with bond distances of ~1.9 Å).
- NMR/IR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm in ).
- IR : Identifies functional groups (e.g., OH stretches at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced: How can researchers address low yields in cyclocondensation steps?
Answer:
Low yields (e.g., 45% in ) may arise from side reactions or incomplete cyclization. Strategies include:
- Optimizing reaction conditions : Increase reflux time (e.g., 10–12 hours) or temperature.
- Catalyst use : Acid catalysts (e.g., glacial acetic acid) or Lewis acids (BF₃·Et₂O) to accelerate cyclization.
- Purification : Employ gradient elution in column chromatography or sequential recrystallization .
Advanced: How to resolve discrepancies between experimental and computational spectral data?
Answer:
Conflicts in NMR chemical shifts (e.g., aromatic proton deviations in ) can be resolved by:
- Solvent effects : Compare experimental data in deuterated solvents (DMSO-d₆ vs. CDCl₃).
- DFT calculations : Use higher-level models (B3LYP/6-311+G**) to simulate spectra, accounting for solvent polarity.
- Cross-validation : Combine XRD, NOESY, and HSQC to confirm assignments .
Advanced: How to analyze hydrogen-bonding networks and their impact on solid-state properties?
Answer:
- XRD analysis : Identify intermolecular interactions (e.g., O-H···N in , Table 1: d(O···N) = 2.71 Å, ∠O-H···N = 165°).
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals).
- Thermal stability : Correlate crystal packing (e.g., layered vs. helical networks) with melting points or DSC data .
Advanced: Best practices for designing bioactive derivatives?
Answer:
- Bioisosteric replacement : Substitute the tetrazole moiety with carboxylate or sulfonamide groups ( ).
- Substituent positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at C3/C5 to enhance binding ( ).
- SAR studies : Test derivatives for antimicrobial or anti-inflammatory activity (e.g., pyrazoline analogs in ) .
Advanced: Addressing regioselectivity challenges in pyrazole ring formation?
Answer:
Regioselectivity depends on:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
